2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Overview
Description
2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one: . This compound features an azido group and an ethoxy group attached to a bicyclic structure, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is to start with a suitable bicyclic precursor and introduce the azido and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, with rigorous quality control measures in place to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one: can undergo various types of chemical reactions, including:
Oxidation: : The azido group can be oxidized to form nitroso or nitro compounds.
Reduction: : The azido group can be reduced to form amines.
Substitution: : The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Nitroso or nitro derivatives.
Reduction: : Amines.
Substitution: : Derivatives with different functional groups replacing the ethoxy group.
Scientific Research Applications
2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It has potential therapeutic applications, possibly as a drug precursor or in drug delivery systems.
Industry: : It can be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one: can be compared to other azido-containing compounds, such as 3-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one and 2-Azido-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, and ongoing research continues to uncover new uses and applications for this intriguing molecule.
Properties
IUPAC Name |
2-azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-2-16-10-7-3-8(10)6-14(5-7)9(15)4-12-13-11/h7-8,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJCMVPREJIIOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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